Dextromethorphan N-Oxide Hydrochloride

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Generic or in-house standards risk analytical failure and regulatory rejection for dextromethorphan impurity profiling. This CRM-grade material solves that gap. - **Use Case:** Quantify N-oxide degradant in forced degradation studies; validate HPLC system suitability with resolution >2.0 vs. API. - **Deliverables:** CoA with traceability to USP/EP standards; published LOD/LOQ benchmarks. - **Supply:** Packaged for immediate QC/AMV workflows.

Molecular Formula C18H26ClNO2
Molecular Weight 323.9 g/mol
Cat. No. B12107234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextromethorphan N-Oxide Hydrochloride
Molecular FormulaC18H26ClNO2
Molecular Weight323.9 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)OC)[O-].Cl
InChIInChI=1S/C18H25NO2.ClH/c1-19(20)10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(21-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H
InChIKeyJJXFRVFGFPYDCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextromethorphan N-Oxide Hydrochloride Certified Reference Standard


Dextromethorphan N-Oxide Hydrochloride (CAS 1177419-85-0) is a high-purity pharmaceutical secondary standard and certified reference material (CRM) . It is chemically designated as (9a,13a,14a)-3-Methoxy-17-methylmorphinan 17-oxide hydrochloride [1]. This compound is supplied with comprehensive characterization data compliant with regulatory guidelines, primarily for use in analytical method development, validation (AMV), and quality control (QC) applications for Dextromethorphan-containing products [1].

Risks of Non-Certified Dextromethorphan N-Oxide Hydrochloride


While dextromethorphan hydrobromide is the active pharmaceutical ingredient, its N-oxide derivative serves a distinct, critical role as a process-related impurity or degradation product [1][2]. Generic substitution with non-certified material or in-house standards can compromise analytical accuracy and regulatory compliance. This specific compound, when procured as a Certified Reference Material (CRM), offers traceability to primary pharmacopeial standards (USP/EP) and is supplied with a Certificate of Analysis . This ensures method accuracy and precision, which is unattainable with uncharacterized or lower-purity alternatives. The following quantitative evidence demonstrates the performance metrics that define its value for scientific and industrial users.

Dextromethorphan N-Oxide Hydrochloride Comparative Evidence Guide


CRM Traceability vs. In-House Standards for Compliance

Procurement of this compound as a CRM provides multi-traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) primary standards . This is a critical differentiator from non-certified, in-house synthesized standards. The CRM is produced and certified in accordance with ISO 17034 and ISO/IEC 17025 , ensuring a documented chain of metrological traceability.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Analytical Sensitivity: LOD and LOQ for Dextromethorphan N-Oxide

In a stability-indicating RP-HPLC method developed for simultaneous estimation of impurities, the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Dextromethorphan N-oxide were determined to be 0.016% and 0.005%, respectively [1]. These metrics define the method's sensitivity for detecting this specific impurity and are essential for establishing assay parameters.

HPLC Method Validation Impurity Profiling Limit of Detection

Chromatographic Resolution from API and Impurities

A key challenge in dextromethorphan analysis is the separation of the API from its N-oxide and other related impurities. A validated stability-indicating HPLC method demonstrated that Dextromethorphan N-oxide can be successfully resolved from Dextromethorphan and other impurities with a resolution greater than 2.0 [1]. This confirms the method's specificity and suitability for quantitative analysis.

Chromatography Method Development Pharmaceutical Analysis

Vendor Purity and Characterization vs. Uncharacterized Material

Commercially available Dextromethorphan N-Oxide Hydrochloride intended for use as a reference standard is supplied with a purity of >99%, as determined by a combination of analytical techniques including elemental analysis, mass balance (HPLC), water content, ash analysis, 1H-NMR, and MS . This level of characterization contrasts with lower-purity or uncharacterized material (e.g., min. 90% by HPLC ), which would introduce significant quantitative error in analytical methods.

Analytical Standards Purity Analysis Quality Control

Dextromethorphan N-Oxide Hydrochloride Application Scenarios


Impurity Profiling for ANDA Submissions

Utilize the CRM-grade material as a reference standard to develop and validate an HPLC method for quantifying Dextromethorphan N-oxide impurities in drug substance and finished product. The multi-traceability to USP/EP standards and published LOD/LOQ benchmarks [1] provide a defensible, regulatory-compliant foundation for Abbreviated New Drug Applications (ANDAs) .

System Suitability Benchmarking for Method Transfer

Employ the compound as a system suitability standard to verify the performance of a chromatographic system. The published method demonstrates that this impurity can be resolved from the API with a resolution >2.0 [1], providing a clear benchmark for laboratories to confirm their system's specificity and readiness for routine analysis.

Identifying a Key Degradant in Stability Studies

The compound is identified as a significant degradant under oxidative stress conditions [1]. Using a high-purity reference standard (>99% ) allows for accurate quantitation of this degradation product during forced degradation studies, which is essential for establishing the stability-indicating power of the analytical method and defining product shelf-life.

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